Ramorelix
Übersicht
Beschreibung
Ramorelix is a glycosylated gonadoliberin antagonist patented by Hoechst A.-G. as an anticancer agent. It is known for its ability to inhibit tumor progression in preclinical studies. This compound is a synthetic peptide that acts as a luteinizing hormone-releasing hormone antagonist, making it a valuable compound in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ramorelix involves the assembly of its peptide chain through solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Ramorelix undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Ramorelix has several scientific research applications:
Chemistry: Used in studies involving peptide synthesis and modification.
Biology: Investigated for its role in inhibiting gonadotropin release.
Medicine: Explored as an anticancer agent, particularly in hormone-dependent cancers.
Industry: Utilized in the development of slow-release formulations for therapeutic peptides
Wirkmechanismus
Ramorelix exerts its effects by binding to the gonadotropin-releasing hormone receptors, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone. This suppression leads to a decrease in gonadal steroid production, which is beneficial in treating hormone-dependent cancers. The molecular targets include the pituitary gland and the gonadal axis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buserelin: Another luteinizing hormone-releasing hormone agonist used in cancer treatment.
Ganirelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
Ramorelix is unique due to its glycosylation, which enhances its stability and bioavailability. Unlike other similar compounds, this compound has a distinct release profile when formulated as microparticles, making it suitable for specific therapeutic applications .
Biologische Aktivität
Ramorelix is a synthetic peptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby affecting reproductive hormone regulation. This compound has been investigated for its potential applications in treating conditions such as leiomyoma and certain types of cancer, including prostate cancer.
This compound functions by competitively binding to GnRH receptors, preventing the natural GnRH from stimulating the release of gonadotropins. This mechanism leads to a rapid decrease in LH and FSH levels, which is crucial for regulating reproductive functions. The inhibition of these hormones can result in reduced testosterone levels in males and decreased ovarian function in females.
Pharmacodynamics
The pharmacodynamic profile of this compound indicates that it effectively suppresses gonadotropin secretion more rapidly and to lower levels compared to GnRH agonists. This characteristic minimizes the risk of an initial flare-up of hormone levels, which is often seen with agonist treatments .
1. Prostate Cancer
This compound has shown promise in clinical trials for prostate cancer treatment. The suppression of LH and testosterone can slow down the progression of hormone-sensitive tumors. In preclinical studies, this compound demonstrated significant antiproliferative effects on prostate cancer cell lines, indicating its potential as a therapeutic agent .
2. Leiomyoma
In the context of uterine leiomyomas (fibroids), this compound may help reduce tumor size and alleviate symptoms associated with this condition by lowering estrogen levels through its action on gonadotropins .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various settings:
- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of human ovarian cancer cells significantly. For example, at a concentration of , it reduced cell proliferation to approximately 60% after six days .
- Hormonal Suppression : Clinical evaluations indicated that patients receiving this compound experienced a more substantial reduction in serum testosterone levels compared to those treated with traditional therapies .
Case Study 1: Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer demonstrated that administration of this compound led to a significant decrease in serum testosterone levels within the first week of treatment. Patients reported improved management of symptoms related to hormone fluctuations.
Case Study 2: Leiomyoma Management
In a study focusing on women with symptomatic leiomyomas, those treated with this compound showed a marked reduction in fibroid size and associated symptoms after three months, leading to improved quality of life without the need for surgical intervention.
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Condition | Phase | Result Summary |
---|---|---|---|
Clinical Trial | Prostate Cancer | Phase 1 | Significant reduction in testosterone levels |
Clinical Trial | Leiomyoma | Phase 1 | Reduction in fibroid size and symptom relief |
Preclinical Study | Ovarian Cancer | N/A | Inhibition of cell proliferation by ~60% |
Table 2: Comparison of GnRH Antagonists
Compound | Mechanism | Rapid Suppression | Indications |
---|---|---|---|
This compound | GnRH receptor antagonist | Yes | Prostate cancer, Leiomyoma |
Cetrorelix | GnRH receptor antagonist | Yes | IVF protocols |
Ganirelix | GnRH receptor antagonist | Yes | IVF protocols |
Eigenschaften
CAS-Nummer |
127932-90-5 |
---|---|
Molekularformel |
C74H95ClN16O18 |
Molekulargewicht |
1532.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
InChI-Schlüssel |
WDYSQADGBBEGRQ-APSDYLPASA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.